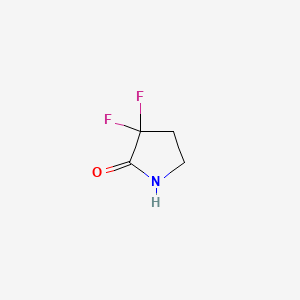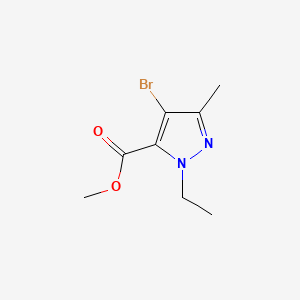
3,3-二氟吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3,3-Difluoropyrrolidin-2-one involves several steps. The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring . In vitro experiments with recombinant cytochrome P450 isoforms suggested that the formation of M5 was catalyzed both by CYP2D6 and CYP3A4 .Molecular Structure Analysis
The molecular structure of 3,3-Difluoropyrrolidin-2-one is characterized by a pyrrolidin-2-one ring with two fluorine atoms attached to the 3rd carbon atom . The InChI code for this compound is 1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) .Chemical Reactions Analysis
The chemical reactions involving 3,3-Difluoropyrrolidin-2-one are complex and involve multiple steps. For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine .It is stored at a temperature between 2-8°C in a sealed, dry environment . The compound has a molecular weight of 121.09 .
科学研究应用
Enantioselective Synthesis
The compound’s chiral nature makes it an excellent substrate for enantioselective reactions. Researchers have employed 3,3-difluoropyrrolidin-2-one in copper(I)-catalyzed enantioselective 1,3-dipolar cycloadditions . These reactions allow the construction of complex molecules with high stereochemical control, enabling the synthesis of enantioenriched fluoropyrrolidines.
Fluorinated Heterocycles
Fluorinated heterocycles play a crucial role in materials science and chemical biology. 3,3-Difluoropyrrolidin-2-one contributes to the synthesis of fluorinated pyrrolidines and pyridines. For instance, it can be transformed into 2,6-difluoropyridine, which finds applications in agrochemicals and pharmaceuticals . These fluorinated heterocycles often exhibit unique reactivity and properties compared to their non-fluorinated counterparts.
安全和危害
作用机制
Target of Action
The primary target of 3,3-Difluoropyrrolidin-2-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
3,3-Difluoropyrrolidin-2-one interacts with its target, DPP-4, by inhibiting its action . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-like peptide-1), are responsible for stimulating insulin secretion. By inhibiting DPP-4, 3,3-Difluoropyrrolidin-2-one prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .
Pharmacokinetics
It’s known that the compound is absorbed rapidly in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .
Result of Action
The molecular and cellular effects of 3,3-Difluoropyrrolidin-2-one’s action include increased levels of incretin hormones, enhanced insulin secretion, reduced glucagon release, and lower blood glucose levels . These effects contribute to the compound’s potential use in the treatment of type 2 diabetes .
Action Environment
The action, efficacy, and stability of 3,3-Difluoropyrrolidin-2-one can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s physiological state, co-administered drugs, and genetic factors . .
属性
IUPAC Name |
3,3-difluoropyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHIGBFEDVNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropyrrolidin-2-one | |
CAS RN |
162970-49-2 |
Source


|
| Record name | 3,3-difluoropyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 3,3-Difluoropyrrolidin-2-one interact with its target to produce anti-inflammatory effects?
A: While the exact mechanism of action of 3,3-Difluoropyrrolidin-2-one derivatives is still under investigation, the research suggests that these compounds may inhibit the production of nitric oxide (NO) in activated macrophages. [] Macrophages are immune cells that play a crucial role in inflammation by releasing NO, a signaling molecule that contributes to the inflammatory response. By inhibiting NO production, 3,3-Difluoropyrrolidin-2-one derivatives could potentially dampen excessive inflammation. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.
Q2: What are the potential applications of the copper-catalyzed synthesis of 3,3-Difluoropyrrolidin-2-ones?
A: The copper-catalyzed aminodifluoroalkylation of alkenes using α-bromodifluoroacetamides offers a novel approach to synthesizing 3,3-Difluoropyrrolidin-2-ones. [] This method is particularly valuable due to its high regioselectivity, good functional group tolerance, and the ready availability of starting materials. [] The ability to efficiently synthesize these compounds paves the way for exploring their potential in various fields. Given the reported anti-inflammatory activity of some derivatives, [] this synthetic route could be instrumental in developing new drug candidates for inflammatory diseases. Furthermore, the presence of the difluoromethylene group in these molecules makes them attractive building blocks for medicinal chemistry, potentially leading to compounds with diverse biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)


![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)




